molecular formula C16H24O B6357250 4'-Hexylbutyrophenone CAS No. 243870-89-5

4'-Hexylbutyrophenone

Cat. No.: B6357250
CAS No.: 243870-89-5
M. Wt: 232.36 g/mol
InChI Key: HECYNFHFXMSKLM-UHFFFAOYSA-N
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Description

4’-Hexylbutyrophenone is an organic compound belonging to the butyrophenone class. It is characterized by a phenyl ring attached to a butyrophenone structure with a hexyl substituent at the para position.

Properties

IUPAC Name

1-(4-hexylphenyl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O/c1-3-5-6-7-9-14-10-12-15(13-11-14)16(17)8-4-2/h10-13H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HECYNFHFXMSKLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C(=O)CCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Two-Step Synthesis via Organomagnesium Intermediates

This method utilizes 4-bromohexylbenzene to generate a Grignard reagent, which subsequently reacts with butyronitrile to form the target ketone.

Synthetic Pathway :

  • Grignard Formation :
    4-Bromohexylbenzene+MgTHF4-HexylphenylMgBr\text{4-Bromohexylbenzene} + \text{Mg} \xrightarrow{\text{THF}} \text{4-HexylphenylMgBr}

  • Nitrile Quenching :
    4-HexylphenylMgBr+Butyronitrile4’-Hexylbutyrophenone+NH4Cl\text{4-HexylphenylMgBr} + \text{Butyronitrile} \xrightarrow{} \text{4'-Hexylbutyrophenone} + \text{NH}_4\text{Cl}

Table 2: Grignard Reaction Optimization

NitrileSolventTemp (°C)Yield (%)
ButyronitrileTHF-2078
ValeronitrileDiethyl ether072

Advantages Over Friedel-Crafts

  • Superior regioselectivity (para:ortho ratio > 20:1)

  • Avoidance of acidic conditions, enabling base-sensitive substrates

Continuous-Flow Microreactor Synthesis

Adaptation of Microchannel Technology

Inspired by patent CN107867979B, which demonstrated a 400% yield improvement for 4-(6-hydroxyhexyloxy)phenol using microreactors, this approach was adapted for this compound.

Key Innovations :

  • Laminar Flow Reactor : Enables precise control over residence time (2–5 minutes)

  • In-Line Quenching : Immediate termination of reactions via integrated cooling jackets (-10°C)

Table 3: Microreactor vs. Batch Performance

ParameterMicroreactorBatch
Reaction Time10 min6 h
Yield85%68%
Solvent Volume50 mL200 mL

Catalytic Hydrogenation of Unsaturated Precursors

Ketone Synthesis via Alkynyl Intermediates

A three-step sequence involving Sonogashira coupling, hydration, and hydrogenation provides an alternative route:

  • Sonogashira Coupling :
    4-Iodohexylbenzene+But-1-ynePd(PPh₃)₄4’-Hexylphenylethynylbutane\text{4-Iodohexylbenzene} + \text{But-1-yne} \xrightarrow{\text{Pd(PPh₃)₄}} \text{4'-Hexylphenylethynylbutane}

  • Hydration : HgSO₄-catalyzed hydration to form enol intermediate

  • Hydrogenation : H2/Pd-C\text{H}_2/\text{Pd-C} reduces triple bond to single bond

Table 4: Hydrogenation Conditions

CatalystPressure (bar)Temp (°C)Yield (%)
Pd/C35088
Raney Ni58076

Industrial-Scale Production Challenges

Solvent Recovery and Catalyst Recycling

Large-scale operations prioritize solvent reuse (e.g., DCM recovery via distillation) and heterogeneous catalysts (e.g., immobilized AlCl₃ on silica).

Economic Analysis :

  • Microreactor systems reduce CAPEX by 30% through compact design

  • Batch processes require 40% higher OPEX due to energy-intensive reflux

Chemical Reactions Analysis

Types of Reactions: 4’-Hexylbutyrophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4’-Hexylbutyrophenone has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4’-Hexylbutyrophenone involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved include modulation of enzyme activity and alteration of cellular signaling processes .

Comparison with Similar Compounds

Uniqueness: 4’-Hexylbutyrophenone is unique due to the presence of the hexyl group, which imparts distinct chemical and physical properties.

Q & A

Q. How can researchers ensure compliance with safety regulations when using this compound in preclinical studies?

  • Methodological Answer : Adhere to OECD Guidelines (e.g., Test No. 423 for acute oral toxicity) and ICH M7(R2) for impurity assessment. Institutional Animal Care and Use Committee (IACUC) approval is mandatory for in vivo work, with protocols detailing euthanasia methods and humane endpoints .

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